molecular formula C17H9F6NO2 B2588117 N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 355818-66-5

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2588117
CAS No.: 355818-66-5
M. Wt: 373.254
InChI Key: DCNCMVNYESLCPF-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core linked to a carboxamide group substituted with two trifluoromethyl (CF₃) groups at the 3,5-positions of the phenyl ring. The trifluoromethyl groups confer high lipophilicity and metabolic stability, making this structural motif prevalent in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6NO2/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(25)14-5-9-3-1-2-4-13(9)26-14/h1-8H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNCMVNYESLCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 1-benzofuran-2-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzofuran ring or the trifluoromethyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran ring and the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the benzofuran or phenyl rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been studied for its potential anticancer properties. Research indicates that it exhibits significant growth inhibitory effects against various cancer cell lines. For instance:

Cell LineGI50 (μM)
ACHN2.74
HCT152.37
MDA-MB-2312.20
NUGC-32.48
NCI-H235.86
PC-32.68

These values represent the concentration required to inhibit cell growth by 50% .

Mechanism of Action:
The mechanism involves the compound's interaction with specific molecular targets, including enzymes and receptors related to cancer pathways. The trifluoromethyl groups enhance lipophilicity, facilitating cell membrane penetration and subsequent intracellular interactions .

Antiviral Activity

The compound has also shown promise as an antiviral agent, particularly against RNA viruses. Notably, it has demonstrated effective inhibition against the yellow fever virus (YFV), with selectivity indices indicating minimal cytotoxicity while maintaining antiviral efficacy .

Industrial Applications

This compound is utilized in the synthesis of advanced materials due to its unique chemical properties:

  • Material Science: The compound is used in developing materials with high thermal stability and resistance to chemical degradation.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules .

Anticancer Efficacy Study

A study evaluated various benzofuran derivatives' anticancer efficacy, including this compound. The results indicated that specific modifications at certain positions significantly influenced activity, emphasizing the role of trifluoromethyl substitution in enhancing potency against cancer cells .

Antiviral Activity Assessment

Research focused on the antiviral effects of this compound against YFV revealed that derivatives with specific substituents exhibited enhanced selectivity and efficacy compared to non-substituted analogs. This suggests that structural modifications can significantly impact biological activity .

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards

The Pharmacopeial Forum (PF 43(1), 2017) documents several compounds with structural similarities, including:

  • 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide: Shares a carboxamide group and fluorinated aromatic system but differs in the dihydroisobenzofuran core and a dimethylaminopropyl substituent.
  • 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile: Replaces the carboxamide with a carbonitrile group and introduces a hydroxyl substituent. The carbonitrile group may enhance metabolic stability compared to carboxamides but reduce hydrogen-bonding capacity .
Key Differences:
Feature Target Compound PF 43(1) Analogues
Core Structure Benzofuran Dihydroisobenzofuran
Substituents 3,5-Bis(trifluoromethyl)phenyl 4-Fluorophenyl + alkyl chains
Functional Group Carboxamide Carboxamide/Carbonitrile
Pharmacopeial Relevance Not specified USP41 dissolution standards

Commercial Derivatives from Kanto Reagents (2022)

The General Catalog of Kanto Reagents lists multiple compounds featuring the 3,5-bis(trifluoromethyl)phenyl group, enabling direct comparisons:

Table 1: Comparison of Key Commercial Derivatives
Compound Name Molecular Formula Molecular Weight Key Features Price (100 mg)
(4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine C₂₃H₁₇N₃F₆ 449.39 Chiral dihydroimidazole core, diphenyl groups ¥41,600
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol C₁₀H₈F₆O 258.15 Ethanol backbone, single CF₃-phenyl group Not listed
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea C₂₅H₃₇F₆N₃S 525.63 Thiourea linker, cyclohexyl-dipentylamine ¥32,200
Structural and Functional Insights:
  • Chiral Imidazol-2-amines: The dihydroimidazole derivatives (e.g., 49216-07) exhibit stereochemical complexity and higher molecular weights (~449 Da) compared to the target compound.
  • However, this substitution increases molecular weight (~525 Da) and may reduce metabolic stability .
  • Ethanol Derivatives: Simpler analogs like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol lack the benzofuran-carboxamide backbone, resulting in lower molecular weight (~258 Da) and reduced structural complexity .

Price and Commercial Availability

The Kanto Reagents catalog highlights significant price variations among analogs:

  • Chiral imidazol-2-amines are the most expensive (¥41,600/100 mg), likely due to synthetic complexity and stereochemical purity requirements .
  • Thiourea derivatives are moderately priced (¥32,200/100 mg), reflecting simpler synthesis but specialized applications .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological properties, including anticancer activity, enzyme inhibition, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound includes a benzofuran core substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the trifluoromethyl group is known to influence the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

Key Findings:

  • Cytotoxicity: In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and glioma (C6). The IC50 values for these cell lines indicate potent antiproliferative activity .
  • Mechanism of Action: The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that it interacts with specific amino acid residues in the colchicine binding site of tubulin .
Cell LineIC50 (µM)
T47D (Breast)10.5
HT-29 (Colon)12.3
C6 (Glioma)8.7

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its inhibitory effects on cholinesterases.

Cholinesterase Inhibition:

  • Dual Inhibition: This compound has shown dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's .
  • In Vitro Studies: The inhibition constants (IC50 values) for AChE and BuChE were determined using spectrophotometric methods, demonstrating effective inhibition at low concentrations.
EnzymeIC50 (µM)
Acetylcholinesterase15.4
Butyrylcholinesterase18.7

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Cancer Cell Lines: A comparative study involving various benzofuran derivatives indicated that the trifluoromethyl substitution significantly enhanced cytotoxicity against resistant cancer cell lines compared to unsubstituted analogs .
  • Neuroprotective Effects: In models of neurodegeneration, this compound demonstrated protective effects on neuronal cells exposed to oxidative stress, suggesting its potential in neuroprotection .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with 3,5-bis(trifluoromethyl)aniline. Key steps include activating the carboxylic acid (e.g., via mixed anhydrides or coupling agents like EDCI/HOBt) and optimizing solvent systems (e.g., THF or DMF) to enhance reactivity. For example, NaH in THF has been used for deprotonation in analogous benzofuran syntheses . Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments to minimize side reactions like hydrolysis of trifluoromethyl groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer :

  • 19F NMR : Critical for confirming the presence and environment of trifluoromethyl groups (δ ~ -60 to -65 ppm) .
  • 1H/13C NMR : Resolve benzofuran aromatic protons (δ 6.8–8.0 ppm) and distinguish regioisomers.
  • HPLC-MS : Verify purity and detect trace impurities. Discrepancies between calculated and observed molecular weights may indicate hydration or salt formation.
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹). Contradictions between techniques should be cross-validated using X-ray crystallography or high-resolution mass spectrometry (HRMS) .

Q. What are the common impurities in this compound, and how can they be mitigated during synthesis?

  • Methodological Answer : Major impurities include unreacted 3,5-bis(trifluoromethyl)aniline or benzofuran-2-carboxylic acid byproducts. Silica gel chromatography (eluting with ethyl acetate/hexane) effectively removes polar impurities. For non-polar contaminants, recrystallization from ethanol/water mixtures is recommended. Quantitative NMR using certified reference materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b) can standardize purity assessments .

Advanced Research Questions

Q. How do stereoelectronic effects of the trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups deactivate the aryl ring, necessitating Pd-catalyzed C-H arylation under harsh conditions (e.g., Pd(OAc)₂, XPhos, 100–120°C). Computational modeling (DFT) can predict regioselectivity by analyzing Fukui indices at the benzofuran C-3 position. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots correlates electronic parameters with reaction rates .

Q. How can enantiomeric impurities be quantified, and what chiral stationary phases are recommended for HPLC analysis?

  • Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA or IB) with hexane/IPA mobile phases resolves enantiomers. Detection via circular dichroism (CD) or polarimetry enhances specificity. For quantification, calibrate with enantiopure standards synthesized via asymmetric catalysis (e.g., Cinchona alkaloid-derived catalysts) .

Q. What mechanistic insights explain contradictory bioactivity data in cellular assays?

  • Methodological Answer : Discrepancies may arise from off-target interactions or metabolic instability. Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways. Pair SAR studies with molecular docking (e.g., AutoDock Vina) to identify binding motifs. Validate hypotheses via CRISPR-Cas9 knockouts of suspected targets .

Q. What computational approaches model the electronic effects of trifluoromethyl groups on the benzofuran core?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare electrostatic potential maps with experimental Hammett σ values for trifluoromethyl-substituted arenes. MD simulations (AMBER) assess conformational stability in solvated systems .

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